Ethyl 2-cyclopentylpiperidine-1-carboxylate
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Overview
Description
Ethyl 2-cyclopentylpiperidine-1-carboxylate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a cyclopentyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopentylpiperidine-1-carboxylate can be synthesized through the esterification of 2-cyclopentylpiperidine-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-cyclopentylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-cyclopentylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of esters with biological macromolecules such as proteins and nucleic acids. It helps in understanding the binding mechanisms and effects of ester-containing compounds on biological systems .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific receptors in the central nervous system, owing to its piperidine moiety .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents due to its ester functional group .
Mechanism of Action
The mechanism of action of ethyl 2-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active piperidine derivative, which then interacts with its target. The piperidine ring can modulate the activity of neurotransmitter receptors in the central nervous system, leading to various pharmacological effects .
Comparison with Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: This compound has a similar ester functional group but differs in the presence of a ketone group instead of a piperidine ring.
Ethyl acetate: A simpler ester with a shorter carbon chain and no cyclic structures.
Methyl butyrate: Another ester with a different alkyl group and no cyclic structures.
Uniqueness: Ethyl 2-cyclopentylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a cyclopentyl group, which imparts specific chemical and biological properties. The presence of the piperidine ring makes it a valuable intermediate in the synthesis of pharmaceuticals targeting the central nervous system .
Properties
CAS No. |
61423-19-6 |
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Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
ethyl 2-cyclopentylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)14-10-6-5-9-12(14)11-7-3-4-8-11/h11-12H,2-10H2,1H3 |
InChI Key |
JZFNOFZIFRXMLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCCC1C2CCCC2 |
Origin of Product |
United States |
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